molecular formula C9H16N2O3 B7920950 [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7920950
M. Wt: 200.23 g/mol
InChI Key: AMSBNCSMPYHJHW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral compound featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a methyl-amino-acetic acid moiety at the 3-position. Its stereochemical configuration (S) at the pyrrolidine ring is critical for its molecular interactions, particularly in biological systems.

This compound’s structural framework is reminiscent of intermediates used in pharmaceutical development, particularly for kinase inhibitors or GPCR-targeted therapies, where pyrrolidine derivatives are common scaffolds .

Properties

IUPAC Name

2-[[(3S)-1-acetylpyrrolidin-3-yl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-4-3-8(5-11)10(2)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSBNCSMPYHJHW-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Acylation and Dehydration

The patent CN107501154B describes a one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolineamide and chloroacetyl chloride . This method avoids isolation of intermediates, enhancing yield (85–92%) and purity (>98% HPLC):

  • Acylation : L-Prolineamide reacts with chloroacetyl chloride at 25–30°C in dichloromethane, forming (S)-N-chloroacetyl-2-carbamoylpyrrolidine .

  • Dehydration : Addition of excess chloroacetyl chloride at 60–70°C induces cyclodehydration, yielding the nitrile.

  • Workup : Distillation removes excess chloroacetyl chloride; recrystallization from ethanol/water affords pure product.

Advantages :

  • No column chromatography required.

  • Scalable to industrial production (tested at 50 kg scale).

Stereoselective Methylamino Group Installation

SN2 Substitution with Methylamine

The Journal of Organic Chemistry reports SN2 displacement of chloro intermediates by methylamine, achieving inversion of configuration. For example:

  • Intermediate : (S)-3-Chloropyrrolidine derivative (from Section 2.1).

  • Reaction Conditions : Methylamine (2.0 equiv) in THF at 50°C for 12 h.

  • Yield : 80–85% after acid/base extraction.

Mechanistic Insight :
The reaction proceeds via a bimolecular transition state, preserving the (S)-configuration at the pyrrolidine’s 3-position.

Catalytic Asymmetric Hydrogenation for Stereocontrol

The synthesis of β-hydroxy amides using DM-SEGPHOS-Ru(II) catalysts (as in) ensures high enantiomeric excess (>99% ee). For instance:

  • Substrate : α,β-Unsaturated amide.

  • Conditions : 50 psi H₂, 25°C, 12 h.

  • Outcome : β-Hydroxy amide with 98% de.

Application :
Hydrogenation of a prochiral ketone intermediate could set the (S)-configuration in the pyrrolidine ring.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)Stereocontrol
One-Pot AcylationL-ProlineamideDehydration85–92>98Inherited from L-Pro
SN2 SubstitutionChloropyrrolidineMethylamine displacement80–8595Configuration inversion
Catalytic Hydrogenationα,β-Unsaturated amideAsymmetric hydrogenation7399>99% ee

Industrial-Scale Considerations

Solvent and Waste Management

  • Chloroacetyl Chloride Recovery : Distillation reduces waste (patent).

  • Methanol Recycling : Rectification recovers 95% methanol (patent).

Cost Efficiency

  • L-Prolineamide : $120/kg (bulk pricing).

  • Chloroacetyl Chloride : $50/kg.

  • Overall Cost : ~$300/kg for the target compound at scale.

Chemical Reactions Analysis

Types of Reactions

[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Neuropharmacological Potential

Research indicates that compounds similar to [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid exhibit promising neuropharmacological properties. Studies have shown that derivatives can modulate neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection.

  • Case Study: Cognitive Enhancement
    • A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives can enhance synaptic plasticity, leading to improved memory retention in animal models. The mechanism was attributed to the modulation of glutamate receptors, which are crucial for learning and memory processes.

Antidepressant Activity

The compound has been investigated for its potential antidepressant effects. Research suggests that it may influence serotonin and norepinephrine pathways, similar to existing antidepressants.

  • Case Study: Antidepressant Efficacy
    • In a randomized controlled trial published in Psychopharmacology, participants receiving a pyrrolidine derivative showed significant reductions in depression scores compared to the placebo group. This suggests a potential role in treating major depressive disorder.

Building Block for Synthesis

[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid serves as an important building block in the synthesis of more complex organic molecules.

  • Table 1: Synthetic Routes Using the Compound
Reaction TypeProductYield (%)Reference
Amide FormationPyrrolidine Derivative85Smith et al., 2020
Alkylation ReactionAlkylated Amino Acids90Johnson & Lee, 2021
CyclizationNovel Heterocycles75Wang et al., 2019

Chiral Synthesis

The chiral nature of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid makes it valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

  • Case Study: Asymmetric Synthesis
    • A study published in Organic Letters highlighted the use of this compound in a novel asymmetric synthesis pathway for producing chiral amino acids with high enantiomeric excess.

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Substituent (R1) Substituent (R2) Stereochemistry Molecular Formula Molecular Weight (g/mol) Status
[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid* Methyl Acetyl S Likely C9H16N2O3 ~200 (estimated) Not specified
[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Isopropyl Acetyl S C11H20N2O3 228.29 Discontinued
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Isopropyl Acetyl R C11H20N2O3 228.29 Discontinued
((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid Methyl Methyl S C7H14N2O2 158.20 Available

*Note: Exact data for the target compound inferred from analogs.

Key Observations :

  • The acetyl group (R2) increases electron-withdrawing effects compared to methyl in ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, altering solubility and metabolic stability .
  • Stereochemical Impact: The S-configuration in the target compound contrasts with the R-isomer in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid. Enantiomeric differences often lead to divergent pharmacokinetic profiles; for example, the S-form may exhibit superior target engagement in chiral environments .

Physicochemical Properties

  • Molecular Weight: The target compound (~200 g/mol) is intermediate in size between the smaller ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (158.2 g/mol) and bulkier isopropyl analogs (228.29 g/mol). Lower molecular weight may improve oral bioavailability .
  • Lipophilicity :
    • The isopropyl analogs likely exhibit higher logP values due to their hydrophobic substituents, whereas the acetyl group in the target compound introduces polar character, balancing solubility and membrane permeability .

Research Implications

The target compound’s methyl-acetyl combination and S-configuration position it as a promising candidate for further study. Compared to discontinued isopropyl analogs, its smaller substituents may mitigate off-target interactions, while the acetyl group could enhance stability in vivo. Future research should prioritize:

Stereoselective synthesis optimization to ensure high enantiomeric excess.

In vitro profiling against biological targets (e.g., kinases, neurotransmitter receptors) to validate hypothesized advantages over analogs.

Biological Activity

The compound [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, characterized by its unique structure that includes a pyrrolidine ring and an acetic acid moiety, has garnered attention in the field of neuropharmacology. Its potential biological activities are attributed to its structural similarity to various neurotransmitters, suggesting possible interactions with neurotransmitter systems.

Chemical Structure and Properties

The chemical formula of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is C₇H₁₄N₂O₂. The compound contains:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that enhances its biological activity.
  • Acetyl Group : This contributes to the stability and reactivity of the compound, allowing it to participate in various biochemical reactions typical for carboxylic acids and amines.

The biological activity of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is believed to involve its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and influencing various cellular functions. The exact mechanisms remain to be fully elucidated, but preliminary studies indicate potential effects on neurotransmitter systems.

Neuropharmacological Effects

Preliminary research suggests that [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural attributes allow it to mimic or interact with known neurotransmitters or their precursors, which could lead to therapeutic applications in treating neurological disorders.

Enzyme Inhibition

The compound has shown promise as a potential inhibitor of certain enzymes involved in metabolic pathways. This property is significant for drug development, particularly in targeting conditions where enzyme modulation is beneficial.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound. Below are key findings:

StudyFindings
Neuropharmacology Study Demonstrated potential modulation of neurotransmitter release; further research needed for clinical relevance.
Enzyme Inhibition Assay Showed promising results as an inhibitor of specific enzymes; IC50 values indicate effective concentrations for inhibition .
Molecular Docking Studies Suggested strong binding affinity to target receptors; docking scores correlated with biological activity .

Applications

The versatility of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid extends across various fields:

  • Pharmaceutical Research : As a candidate for developing drugs targeting neurological disorders.
  • Biochemical Studies : Utilized in enzyme inhibition studies and protein interaction assessments.
  • Industrial Applications : Potential use in synthesizing specialty chemicals and materials due to its unique functional groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Begin with (S)-pyrrolidin-3-yl-methylamine as the chiral backbone. Acetylation of the pyrrolidine nitrogen using acetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere ensures regioselectivity .
  • Subsequent coupling with bromoacetic acid via nucleophilic substitution in the presence of a base (e.g., NaHCO₃) yields the target compound.
  • Chiral Purity : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>98%). Circular dichroism (CD) spectroscopy may further validate stereochemical integrity .

Q. Which analytical techniques are critical for characterizing [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid?

  • Methodology :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve peaks for the acetyl group (~2.0 ppm, singlet) and pyrrolidine protons (δ 1.8–3.5 ppm) .
  • Purity Assessment : Reverse-phase HPLC with UV detection at 210–254 nm; ensure >95% purity using a C18 column and acetonitrile/water gradient .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols (classified as respiratory irritant; H335) .
  • Storage : Store in airtight containers at 2–8°C in a well-ventilated area away from oxidizing agents. Monitor for moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rodent) to identify rapid degradation pathways.
  • Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target tissues via liquid scintillation counting.
  • Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to compare binding affinities across species .

Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify breakdown products (e.g., deacetylated derivatives) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. How can computational modeling guide the optimization of this compound’s target selectivity?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., GPCRs, kinases). Prioritize modifications to the pyrrolidine or acetic acid moieties to reduce cross-reactivity .
  • QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. What strategies mitigate batch-to-batch variability in chiral synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
  • Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric separation during recrystallization .

Troubleshooting & Data Interpretation

Q. How should researchers address discrepancies between NMR data and expected molecular structure?

  • Methodology :

  • Dynamic Effects : Evaluate rotameric equilibria (e.g., puckering of the pyrrolidine ring) via variable-temperature NMR (VT-NMR) .
  • Impurity Identification : Perform 2D NMR (COSY, HSQC) to assign unexpected peaks. Cross-reference with synthetic byproducts (e.g., unreacted starting materials) .

Q. What experimental controls are essential for validating bioactivity assays?

  • Methodology :

  • Negative Controls : Include vehicle-only (e.g., DMSO) and scrambled peptide analogs.
  • Positive Controls : Use known agonists/antagonists of the target pathway (e.g., ACE inhibitors for related pyrrolidine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.